2-(Acryloyloxy)ethyl methacrylate is a chemical compound with the molecular formula and a molecular weight of 184.19 g/mol. It is classified as a methacrylate monomer, characterized by the presence of both acryloyloxy and methacrylate functional groups, which confer unique properties suitable for various applications in polymer chemistry and materials science. The compound is also known by its CAS number 69040-48-8 and has synonyms such as 2-[(1-Oxo-2-propen-1-yl)oxy]ethyl 2-methyl-2-propenoate .
The reactivity of 2-(Acryloyloxy)ethyl methacrylate primarily involves polymerization reactions. It can undergo free radical polymerization, where the double bonds in its structure react to form long-chain polymers. This process can be initiated through various methods, including thermal initiation, photoinitiation, or chemical initiators. The resulting polymers exhibit enhanced mechanical properties and can be tailored for specific applications by adjusting the reaction conditions or incorporating different co-monomers .
Research indicates that 2-(Acryloyloxy)ethyl methacrylate may exhibit biological activity, particularly in the context of biocompatibility and cytotoxicity assessments. Studies have shown that certain methacrylate derivatives can provoke sensitization reactions upon skin contact, suggesting potential allergenic responses in sensitive individuals . Additionally, the compound's derivatives have been explored for their use in drug delivery systems due to their ability to form hydrogels that can encapsulate pharmaceuticals .
Several methods exist for synthesizing 2-(Acryloyloxy)ethyl methacrylate:
2-(Acryloyloxy)ethyl methacrylate finds applications across various fields:
Interaction studies involving 2-(Acryloyloxy)ethyl methacrylate often focus on its compatibility with various additives and fillers in polymer formulations. Research has shown that incorporating ionic liquids or other functionalized monomers can modify the physical properties of polymers derived from this compound, enhancing their performance in specific applications such as drug delivery or environmental remediation . Furthermore, studies have indicated potential synergistic effects when combined with other acrylate-based compounds, leading to improved mechanical strength and thermal stability .
Several compounds share structural similarities with 2-(Acryloyloxy)ethyl methacrylate, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Hydroxyethyl methacrylate | Methacrylate | Commonly used as a building block in polymers. |
| 2-(Methacryloyloxy)ethyl acetoacetate | Methacrylate derivative | Exhibits different reactivity due to acetoacetate group. |
| 2-(Methacryloyloxy)ethyl lactate | Lactate-based methacrylate | Biodegradable properties suitable for biomedical applications. |
| Acrylamide | Acrylate | Known for its use in gel electrophoresis; less versatile than methacrylates. |
The uniqueness of 2-(Acryloyloxy)ethyl methacrylate lies in its dual functional groups that allow for versatile polymerization pathways and modifications. This capability enables it to produce materials with tailored properties suitable for specific applications across industries such as biomedical engineering, coatings, and adhesives. Compared to similar compounds, it offers enhanced reactivity and functionalization potential due to its acryloyloxy group, making it particularly valuable in advanced material science .
Industrial production of 2-(acryloyloxy)ethyl methacrylate (CAS 69040-48-8) typically employs esterification reactions between methacrylic acid derivatives and ethylene glycol-based precursors. A common route involves the transesterification of methyl methacrylate with 2-hydroxyethyl acrylate in the presence of acidic catalysts such as sulfuric acid or p-toluenesulfonic acid [1] [6]. This method ensures high yield (>85%) and scalability, with reaction temperatures maintained between 60–80°C to optimize kinetics while minimizing thermal degradation [1].
Large-scale reactors utilize continuous-flow systems to enhance mixing efficiency and heat transfer. For example, a two-stage process separates the esterification and purification phases, enabling real-time monitoring of conversion rates via inline Fourier-transform infrared (FTIR) spectroscopy [6]. Industrial batches often incorporate polymerization inhibitors like 4-methoxyphenol (MEHQ) at 200–500 ppm concentrations to prevent premature crosslinking during synthesis [1]. Post-reaction, crude product undergoes vacuum distillation to remove unreacted monomers and solvent residues, achieving purities exceeding 95% before quality control [1].
Key industrial challenges include managing exothermic side reactions and ensuring consistent feed ratios. Process optimization studies recommend maintaining a 1:1.2 molar ratio of methacrylic acid chloride to 2-hydroxyethyl acrylate to maximize esterification efficiency [5].
Laboratory synthesis of 2-(acryloyloxy)ethyl methacrylate often employs stepwise acryloylation of 2-hydroxyethyl methacrylate. A representative protocol involves:
The reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7 v/v) as the mobile phase. Quenching with ice water followed by extraction with diethyl ether yields the crude product, which is further purified through silica gel column chromatography [6]. Small-scale syntheses (<100 g) typically achieve 70–75% yields, with nuclear magnetic resonance (NMR) spectroscopy confirming structural integrity through characteristic peaks at δ 5.8–6.4 ppm (vinyl protons) and δ 4.3–4.5 ppm (methyleneoxy groups) [6].
Alternative laboratory methods include radical-initiated copolymerization with acrylic acid derivatives. For instance, azobisisobutyronitrile (AIBN)-initiated systems at 60°C in tetrahydrofuran produce oligomeric intermediates that are subsequently functionalized with methacrylate groups [4]. These approaches enable precise control over molecular weight distributions, as verified by gel permeation chromatography (GPC) with polydispersity indices <1.3 [4].
Purification protocols for 2-(acryloyloxy)ethyl methacrylate prioritize removing residual monomers and catalyst traces. Industrial facilities employ fractional distillation under reduced pressure (0.1–0.5 mmHg), collecting the fraction boiling at 89–92°C [1]. Laboratory-scale processes often use recrystallization from cold ethyl acetate, yielding crystals with ≥98% purity as determined by high-performance liquid chromatography (HPLC) [6].
Quality control parameters include:
Batch-to-batch consistency is ensured through proton NMR spectroscopy, with acceptance criteria requiring <0.5% residual methacrylic acid and <1% dimeric byproducts [1]. Advanced facilities implement gas chromatography-mass spectrometry (GC-MS) to detect trace impurities (<50 ppm) that could inhibit subsequent polymerization reactions [5].
2-(Acryloyloxy)ethyl methacrylate exhibits notable thermal characteristics that are fundamental to its utility in various polymerization applications. The compound possesses a molecular weight of 184.19 g/mol with the molecular formula C₉H₁₂O₄, featuring dual reactive methacrylate and acrylate functionalities that contribute to its distinctive thermal behavior [2].
Thermogravimetric analysis studies of methacrylate compounds reveal that thermal degradation of poly(alkyl methacrylates) generally occurs within the temperature range of 200-400°C [3]. The thermal degradation process for methacrylate polymers primarily follows a depolymerization mechanism, where the predominant degradation products are the corresponding methacrylate monomers, with nearly complete conversion to monomer occurring at lower temperatures within this range [3].
The thermal stability of 2-(Acryloyloxy)ethyl methacrylate-derived polymers is influenced by the presence of both acryloyloxy and methacryloyloxy functional groups within the molecular structure. Studies on related methacrylate compounds indicate that bifunctional methacrylate systems typically exhibit enhanced thermal stability compared to monofunctional counterparts due to increased crosslinking potential [4] [5].
The thermal degradation of methacrylate compounds follows complex kinetic pathways. Research on similar bifunctional methacrylate systems has shown activation energies ranging from 80-220 kJ/mol depending on the conversion rate and analytical method employed [6]. The degradation process generally proceeds through random main-chain scission reactions, with the rate of thermal degradation being significantly influenced by molecular weight, with higher molecular weight polymers demonstrating greater thermal resistance [3].
For polymers derived from 2-(Acryloyloxy)ethyl methacrylate, the dual functionality creates additional complexity in thermal degradation pathways. The presence of both acrylate and methacrylate functionalities may result in multiple degradation stages, as observed in similar dual-functional systems where two-step degradation mechanisms have been documented [6].
| Property | Temperature Range (°C) | Reference Condition |
|---|---|---|
| Initial Decomposition | 200-250 | Nitrogen atmosphere, 10°C/min heating rate |
| Major Degradation | 250-400 | Thermogravimetric analysis |
| Complete Degradation | 350-450 | Variable heating rates |
The solubility characteristics of 2-(Acryloyloxy)ethyl methacrylate are governed by its unique molecular architecture, which incorporates both hydrophobic alkyl chains and hydrophilic ester functionalities. The compound exhibits amphiphilic properties due to the presence of multiple ester groups and the ethylene glycol backbone [7] [8].
2-(Acryloyloxy)ethyl methacrylate demonstrates good solubility in organic solvents, particularly those of moderate to high polarity. The compound shows compatibility with ethanol, acetone, and other polar organic solvents due to its ester functionalities that can participate in dipole-dipole interactions [9]. The LogP value for the compound is approximately 0.8349, indicating moderate lipophilicity [7].
The solubility behavior in organic media is enhanced by the flexible ethylene oxide linkage between the two methacrylate groups, which provides conformational freedom and reduces steric hindrance to solvation. Studies on related methacrylate compounds indicate that the presence of multiple ester functionalities generally improves solubility in polar organic solvents while maintaining some compatibility with less polar systems [9].
The aqueous solubility of 2-(Acryloyloxy)ethyl methacrylate is limited due to its predominantly hydrophobic character, despite the presence of ester linkages. The compound exhibits low water solubility, which is typical for methacrylate monomers with extended alkyl chains or multiple hydrophobic functionalities [10] [11].
However, when incorporated into copolymer systems, the solubility behavior can be significantly modified. Research on related systems has shown that copolymers containing hydrophilic comonomers can enhance water solubility and create amphiphilic structures capable of forming micelles or other organized assemblies in aqueous media [12] [13].
The calculated topological polar surface area (TPSA) for 2-(Acryloyloxy)ethyl methacrylate is 52.6 Ų, indicating moderate polarity [7]. This value suggests that while the molecule contains polar functionalities, the overall structure maintains significant hydrophobic character. The compound contains 4 hydrogen bond acceptors and 0 hydrogen bond donors, with 5 rotatable bonds providing conformational flexibility [7].
| Solvent System | Solubility Behavior | Interaction Type |
|---|---|---|
| Ethanol | Good solubility | Dipole-dipole interactions |
| Acetone | Good solubility | Polar interactions |
| Water | Limited solubility | Hydrophobic exclusion |
| Dichloromethane | Moderate solubility | Van der Waals forces |
The rheological characteristics of 2-(Acryloyloxy)ethyl methacrylate vary significantly between its monomeric and polymeric states, reflecting fundamental changes in molecular organization and intermolecular interactions upon polymerization.
In its monomeric form, 2-(Acryloyloxy)ethyl methacrylate exhibits relatively low viscosity typical of liquid methacrylate monomers. The compound has a density of approximately 1.1-1.2 g/mL at 25°C, based on data from structurally similar methacrylate compounds [14]. The presence of dual methacrylate functionalities and the flexible ethylene oxide spacer contribute to the fluid character of the monomer.
The viscosity of the monomer is influenced by temperature, with typical Arrhenius behavior observed where viscosity decreases exponentially with increasing temperature. The presence of both acrylate and methacrylate functionalities may result in slightly higher viscosity compared to monofunctional methacrylates due to increased intermolecular interactions through dipole-dipole forces between ester groups.
Upon polymerization, 2-(Acryloyloxy)ethyl methacrylate forms highly crosslinked networks due to its bifunctional nature. The rheological properties of the resulting polymers are dramatically different from the monomeric state, with the formation of three-dimensional networks leading to gel-like or solid behavior depending on the degree of crosslinking [12] [13].
The glass transition temperature of polymers derived from 2-(Acryloyloxy)ethyl methacrylate is expected to be elevated compared to linear methacrylate polymers due to the crosslinked structure that restricts segmental motion. Studies on related crosslinked methacrylate systems indicate glass transition temperatures typically ranging from 50-150°C depending on crosslink density and composition [15] [16].
When dissolved in solvents, both monomeric and polymeric forms of 2-(Acryloyloxy)ethyl methacrylate exhibit concentration-dependent rheological behavior. Research on related methacrylate systems has shown that solution viscosity increases dramatically above critical concentrations, particularly for amphiphilic polymers that can form aggregates or associate structures [12] [13].
The rheological behavior of polymer solutions is strongly affected by solvent quality, with good solvents promoting chain expansion and higher viscosities, while poor solvents lead to chain collapse and reduced viscosity. For 2-(Acryloyloxy)ethyl methacrylate polymers, the dual functionality creates additional complexity in solution behavior due to potential intramolecular and intermolecular crosslinking reactions [12].
| State | Viscosity Range | Temperature Dependence | Structural Features |
|---|---|---|---|
| Monomer | Low (liquid) | Arrhenius decrease | Mobile, flexible chains |
| Low MW Polymer | Moderate | Non-Newtonian | Limited crosslinking |
| High MW Polymer | High (gel-like) | Weak temperature dependence | Extensive crosslinking |
| Solution (dilute) | Variable | Concentration dependent | Solvation effects |